1-ethyl-4-hydroxy-6-methyl-3-(pyridin-2-yl(4-(pyridin-2-yl)piperazin-1-yl)methyl)pyridin-2(1H)-one

Description

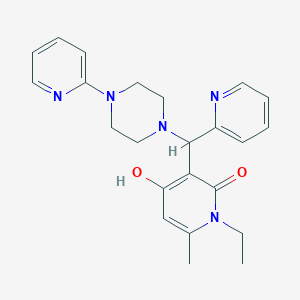

The compound 1-ethyl-4-hydroxy-6-methyl-3-(pyridin-2-yl(4-(pyridin-2-yl)piperazin-1-yl)methyl)pyridin-2(1H)-one is a pyridinone derivative featuring a complex heterocyclic architecture. Its core structure consists of a pyridin-2(1H)-one ring substituted with ethyl, hydroxy, and methyl groups at positions 1, 4, and 6, respectively. The critical functionalization occurs at position 3, where a bis-pyridinylpiperazinylmethyl moiety is attached.

Properties

IUPAC Name |

1-ethyl-4-hydroxy-6-methyl-3-[pyridin-2-yl-(4-pyridin-2-ylpiperazin-1-yl)methyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O2/c1-3-28-17(2)16-19(29)21(23(28)30)22(18-8-4-6-10-24-18)27-14-12-26(13-15-27)20-9-5-7-11-25-20/h4-11,16,22,29H,3,12-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVDRGGTAUVADQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C(C2=CC=CC=N2)N3CCN(CC3)C4=CC=CC=N4)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Ethyl-4-hydroxy-6-methyl-3-(pyridin-2-yl(4-(pyridin-2-yl)piperazin-1-yl)methyl)pyridin-2(1H)-one, also known by its CAS number 939242-57-6, is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 327.4 g/mol. Its structure includes multiple pyridine rings and a piperazine moiety, which are often associated with various pharmacological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 327.4 g/mol |

| CAS Number | 939242-57-6 |

Research indicates that compounds containing pyridine and piperazine derivatives often interact with various biological targets, including:

- Dihydrofolate Reductase (DHFR) : Inhibition of DHFR is crucial as it affects DNA synthesis and cellular replication. Compounds similar to this have shown high affinity for DHFR, leading to potential applications in cancer therapy by disrupting nucleotide synthesis .

- Kinase Activity : The compound may also exhibit inhibitory effects on tyrosine kinases, which play significant roles in cell signaling pathways related to cancer progression and other diseases .

Biological Activity

The biological activity of this compound has been evaluated in several contexts:

Anticancer Activity

Studies have demonstrated that compounds with similar structures can inhibit tumor growth in various cancer models. For instance, derivatives have shown promising results against melanoma and urothelial cancers by targeting DHFR and related pathways .

Neuropharmacological Effects

The piperazine moiety suggests potential interactions with neurotransmitter systems. Some derivatives exhibit affinity for serotonin receptors, indicating possible applications in treating mood disorders or anxiety .

Case Studies

- In Vitro Studies : A study evaluated the effects of pyridine derivatives on cancer cell lines, revealing significant cytotoxicity correlated with DHFR inhibition. The compound demonstrated IC50 values comparable to established chemotherapeutics .

- Animal Models : In rodent models, the administration of similar pyridine-piperazine compounds resulted in reduced tumor sizes and improved survival rates when combined with standard chemotherapy agents .

Summary of Findings

The biological activity of this compound appears promising based on its mechanisms involving DHFR inhibition and potential kinase activity modulation. Further research is warranted to fully elucidate its therapeutic potential across various diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyridinone and piperazine hybrids. Below is a systematic comparison with structurally related analogs, focusing on substituent variations, molecular properties, and inferred pharmacological implications.

Structural Analogues and Substituent Analysis

Key Observations:

Piperazine Substitutions: The target compound uniquely incorporates dual pyridin-2-yl groups on its piperazine ring, distinguishing it from analogs with fluorophenyl (e.g., ), methyl (), or mixed aryl-heterocyclic substituents (). This dual pyridinyl arrangement may enhance π-π stacking interactions with target receptors. Fluorinated derivatives (e.g., ) exhibit higher molecular weights (422.5–435.5 vs.

Core Modifications :

- Replacement of the ethyl group with a 2-methoxyethyl chain () reduces molecular weight (372.5 vs. 432.53) and likely improves aqueous solubility due to the polar methoxy moiety.

- The absence of fluorine or methyl groups in the target compound may result in lower binding affinity compared to fluorinated or methylated analogs, as halogenation often enhances target engagement .

The bis-pyridinyl system in the target compound could confer dual binding modes, a feature absent in mono-pyridinyl or aryl-substituted analogs.

Inferred Pharmacological Implications

While direct biological data for the target compound are unavailable, trends from related structures suggest:

- Fluorinated analogs (e.g., ) may exhibit enhanced blood-brain barrier penetration due to increased lipophilicity.

- Methoxyethyl-substituted derivatives () are likely more suited for systemic applications requiring high solubility.

- The target compound’s dual pyridinylpiperazine motif may target receptors with extended hydrophobic pockets, such as serotonin or dopamine receptors, common in neuroactive agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.